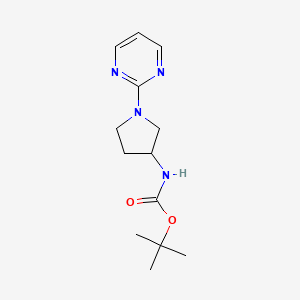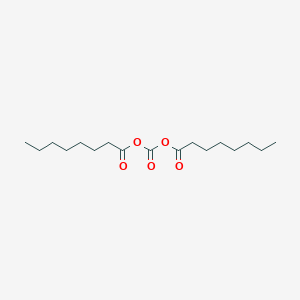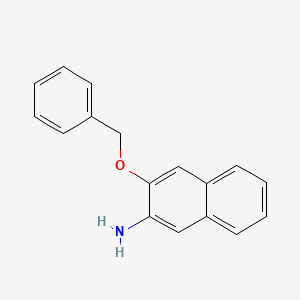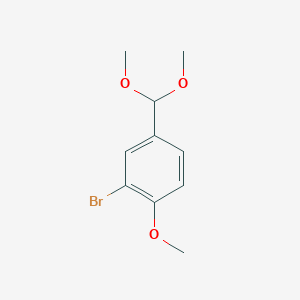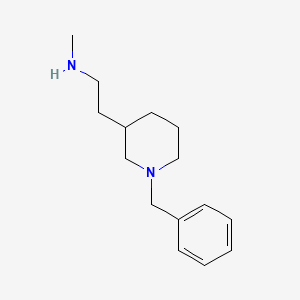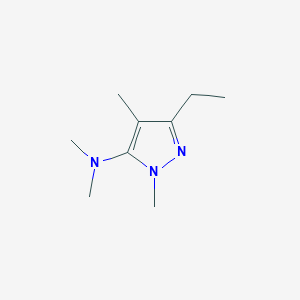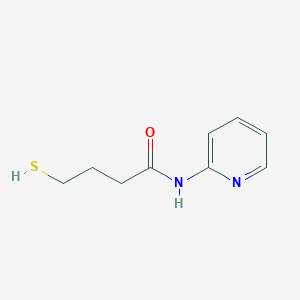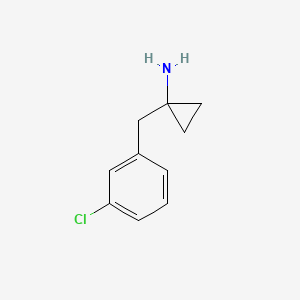
1-(3-Chlorobenzyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorobenzyl)cyclopropanamine is an organic compound with the molecular formula C10H12ClN It is characterized by a cyclopropane ring attached to a benzyl group substituted with a chlorine atom at the third position
准备方法
The synthesis of 1-(3-Chlorobenzyl)cyclopropanamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-chlorobenzyl chloride and cyclopropylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzyl chloride is added dropwise to a solution of cyclopropylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反应分析
1-(3-Chlorobenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl chloride moiety, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of cyclopropanamine and 3-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes.
科学研究应用
1-(3-Chlorobenzyl)cyclopropanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its effects on the central nervous system.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1-(3-Chlorobenzyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the benzyl group contribute to its binding affinity and specificity. The compound may modulate the activity of neurotransmitters or inhibit certain enzymatic pathways, leading to its observed biological effects.
相似化合物的比较
1-(3-Chlorobenzyl)cyclopropanamine can be compared with other similar compounds, such as:
- 1-(2-Chlorobenzyl)cyclopropanamine
- 1-(4-Chlorobenzyl)cyclopropanamine
- 1-(3-Chlorophenyl)cyclopropanamine
These compounds share structural similarities but differ in the position of the chlorine atom or the nature of the substituent on the benzyl group. The unique positioning of the chlorine atom in this compound may influence its reactivity and interaction with biological targets, making it distinct in its applications and effects.
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
1-[(3-chlorophenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H12ClN/c11-9-3-1-2-8(6-9)7-10(12)4-5-10/h1-3,6H,4-5,7,12H2 |
InChI 键 |
ZITVXSWBAGXPBK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CC2=CC(=CC=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


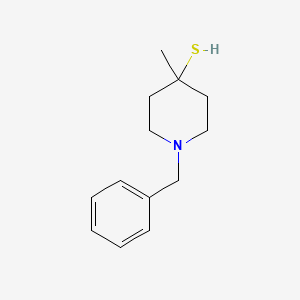
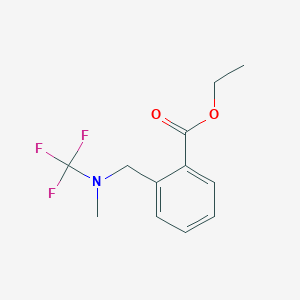
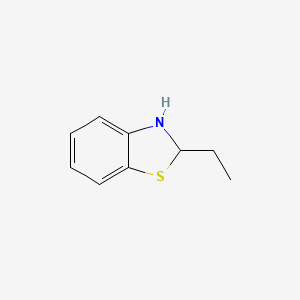

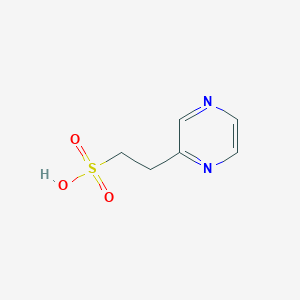
![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)
